REACTION_CXSMILES
|
[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][N:8]=[C:9]2Cl)=[CH:4][C:3]=1[F:13].C([O-])(=[O:16])C.[NH4+]>C(O)(=O)C>[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][NH:8][C:9]2=[O:16])=[CH:4][C:3]=1[F:13] |f:1.2|
|
Name
|
|
Quantity
|
12.9 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C2C=CN=C(C2=C1)Cl)F
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
38.7 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
the solution is stirred at 100° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue was poured into water
|
Type
|
FILTRATION
|
Details
|
The precipitate is filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C2C=CNC(C2=C1)=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.91 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 82.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |